5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate
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Overview
Description
5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a tosyl group, and a dichlorobenzoate moiety, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds containing n-sulfonylamino- and n-sulfonyl moieties have been shown to possess significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents . Some of these compounds have been used as inhibitors of NS2B-NS3 virus and cathepsin B16 .
Mode of Action
It is known that the pyrazole ring in the compound is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . This structural arrangement may influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to inhibit the ns2b-ns3 virus and cathepsin b16 , suggesting that they may affect pathways related to these targets.
Result of Action
Similar compounds have been shown to possess significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents , suggesting that they may have similar effects.
Action Environment
The structure of the compound, with its pyrazole ring approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent , may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
For instance, some N-arylsulfonylpyrazoles have been used as inhibitors of NS2B-NS3 virus and cathepsin B16 .
Cellular Effects
Similar compounds have shown significant effects on various types of cells and cellular processes . For example, some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .
Temporal Effects in Laboratory Settings
Similar compounds have shown excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
Similar compounds have shown significant effects in mouse tumor model cancer cell lines (EAC) and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer .
Transport and Distribution
Similar compounds have shown significant effects on various types of cells and cellular processes .
Subcellular Localization
Similar compounds have shown significant effects on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-1-tosyl-1H-pyrazole with 2,4-dichlorobenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the tosyl group can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-tosyl-1H-pyrazole: Lacks the dichlorobenzoate moiety but shares similar reactivity.
2,4-dichlorobenzoic acid: Lacks the pyrazole core but can be used as a precursor in the synthesis.
1-tosyl-1H-pyrazol-3-yl benzoate: Similar structure but without the amino group.
Uniqueness
5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and tosyl groups allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-10-2-5-12(6-3-10)27(24,25)22-15(20)9-16(21-22)26-17(23)13-7-4-11(18)8-14(13)19/h2-9H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKWQDSPKFOVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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